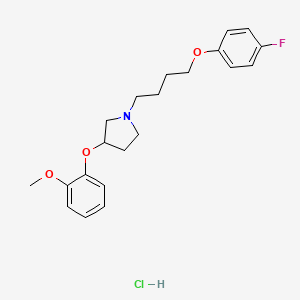
1-(4-(p-Fluorophenoxy)butyl)-3-(o-methoxyphenoxy)-pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(p-Fluorophenoxy)butyl)-3-(o-methoxyphenoxy)-pyrrolidine hydrochloride is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(p-Fluorophenoxy)butyl)-3-(o-methoxyphenoxy)-pyrrolidine hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as p-fluorophenol and o-methoxyphenol, followed by their reaction with butyl bromide and pyrrolidine under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-(p-Fluorophenoxy)butyl)-3-(o-methoxyphenoxy)-pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(4-(p-Fluorophenoxy)butyl)-3-(o-methoxyphenoxy)-pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(p-Chlorophenoxy)butyl)-3-(o-methoxyphenoxy)-pyrrolidine hydrochloride
- 1-(4-(p-Bromophenoxy)butyl)-3-(o-methoxyphenoxy)-pyrrolidine hydrochloride
Uniqueness
1-(4-(p-Fluorophenoxy)butyl)-3-(o-methoxyphenoxy)-pyrrolidine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity compared to its chloro and bromo analogs.
Properties
CAS No. |
23026-54-2 |
|---|---|
Molecular Formula |
C21H27ClFNO3 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
1-[4-(4-fluorophenoxy)butyl]-3-(2-methoxyphenoxy)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C21H26FNO3.ClH/c1-24-20-6-2-3-7-21(20)26-19-12-14-23(16-19)13-4-5-15-25-18-10-8-17(22)9-11-18;/h2-3,6-11,19H,4-5,12-16H2,1H3;1H |
InChI Key |
QRTFRENZXZDDMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2CCN(C2)CCCCOC3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















